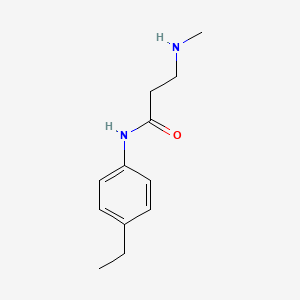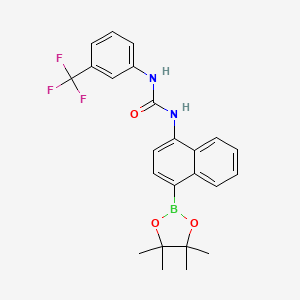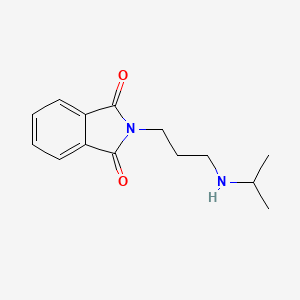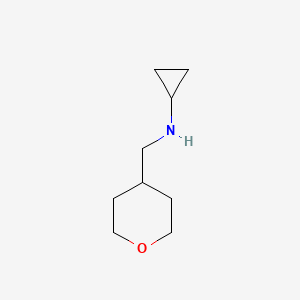
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Overview
Description
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine, or 2MP3PMP-5MT2A, is an organic compound that has recently gained attention in the scientific community for its potential applications in various research fields. It is a heterocyclic amine that can be synthesized from the reaction of 4-methylpiperidine-3-carboxaldehyde and 5-methylthiazole-2-carboxaldehyde. This compound has been studied for its ability to act as a ligand in coordination chemistry and its potential as a fluorescent probe. It has also been used as a model compound for the study of enzymatic reactions and as a tool for the development of new drugs.
Scientific Research Applications
Hypoglycemic Agents and GK Activators
Novel derivatives of N-(pyrimidin-4-yl)thiazol-2-amine have been synthesized and evaluated as dual-action hypoglycemic agents that activate glucokinase (GK) and PPARγ. These compounds, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have shown significant efficacy in decreasing glucose levels in mice after oral glucose loading, suggesting potential applications in diabetes management (Huihui Song et al., 2011).
Antifungal Activity
Compounds derived from diarylthiazole with modifications including 2-(N-ethoxycarbonyl)piperidin-4-yl and 2-piperidin-4-ylthiazole groups have been synthesized and evaluated against Phytophthora capsici. Among these, certain derivatives demonstrated superior antifungal activity, indicating potential for controlling phytopathogenic diseases (S. Nam et al., 2011).
GPR119 Agonists for Diabetes Treatment
Optimization efforts on novel G protein-coupled receptor 119 (GPR119) agonists led to the discovery of potent and orally bioavailable compounds. These derivatives demonstrated efficacy in augmenting insulin secretion and lowering plasma glucose in diabetic animal models, highlighting their potential as novel treatments for diabetes (Osamu Kubo et al., 2021).
Anticancer Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for antiproliferative activity against human cancer cell lines. Certain compounds showed promising activity, suggesting potential applications in cancer therapy (L. Mallesha et al., 2012).
Antimicrobial Agents
Thiazolidinone derivatives containing the pyrimidine moiety were synthesized and exhibited antimicrobial activity against various bacteria and fungi. These findings suggest potential uses in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Pesticidal Activities
Studies on derivatives of (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine against mosquito larvae and phytopathogenic fungi revealed potent pesticidal activities. These derivatives could be considered as viable candidates for controlling mosquito populations and plant diseases, contributing to agricultural pest management (W. Choi et al., 2015).
Properties
IUPAC Name |
5-methyl-N-[2-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5S/c1-10-8-17-15(21-10)20-14-7-13(18-11(2)19-14)6-12-4-3-5-16-9-12/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBRJZCXUHGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCCNC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)


![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)






